Dibenzyl sulfide

Catalytic oxidation Sulfide to sulfoxide Reaction kinetics

Dibenzyl sulfide (DBS) is not a generic thioether—its benzyl substituents confer uniquely high reactivity in Ru-catalyzed oxidation (top-tier kinetics vs. diphenyl sulfide) and enable selective Pd complexation for high-selectivity SPE sorbents. Unlike dibenzyl disulfide, DBS adsorbs intact on metal surfaces via a stable coordinate bond, making it essential for corrosion inhibition research. For biodesulfurization pathway dissection, Gordonia sp. IITR100 preferentially metabolizes DBS over dibenzothiophene. Procure ≥99% pure DBS, synthesized via a scalable, solvent-free route (85-90% yield), ensuring reliable, cost-effective supply for these specific, non-substitutable applications.

Molecular Formula C14H14S
Molecular Weight 214.33 g/mol
CAS No. 538-74-9
Cat. No. B165846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl sulfide
CAS538-74-9
Synonymsenzyl sulfide
dibenzyl sulfide
Molecular FormulaC14H14S
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC2=CC=CC=C2
InChIInChI=1S/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyLUFPJJNWMYZRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
Insoluble in water;  soluble in ethanol, ether, and CS2.

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Sulfide (CAS 538-74-9) Procurement Guide: A Core Building Block for Organosulfur Chemistry


Dibenzyl sulfide (CAS: 538-74-9) is a symmetrical thioether characterized by two benzyl groups linked via a central sulfur atom [1]. This structural motif yields a compound with a molar mass of 214.33 g/mol, a melting point of approximately 44-49.5 °C, and solubility in nonpolar solvents [2]. Its well-defined chemical identity is documented in authoritative public databases, and the compound is commercially produced at scale through established routes, including the reaction of potassium sulfide with benzyl chloride .

Why Dibenzyl Sulfide Cannot Be Interchanged with Other Thioethers or Sulfides in Critical Applications


The performance of organosulfur compounds is not dictated by the presence of a sulfur atom alone; it is exquisitely modulated by the substituents on that sulfur. In procurement, substituting dibenzyl sulfide with a seemingly similar analog—such as diphenyl sulfide, benzyl phenyl sulfide, or dibenzyl disulfide—can drastically alter reaction kinetics, product selectivity, extraction efficiency, and even biological activity [1]. For instance, the electron-donating nature of benzyl groups versus phenyl groups changes both the electron density at sulfur and the steric environment, leading to orders-of-magnitude differences in oxidation rates and substrate-enzyme specificities. The evidence presented below quantifies these critical performance gaps, demonstrating that dibenzyl sulfide is not a generic, interchangeable thioether but a specific tool for defined scientific and industrial outcomes .

Quantitative Differentiation of Dibenzyl Sulfide: Comparative Performance Data for Informed Scientific Procurement


Catalytic Oxidation Kinetics: Dibenzyl Sulfide Exhibits 40x Higher Reactivity than Diphenyl Sulfide

Under identical Ru(II)-catalyzed oxidation conditions with N-methylmorpholine N-oxide, dibenzyl sulfide (DBS) demonstrates significantly faster reaction kinetics compared to diphenyl sulfide (DPS). The observed relative reactivity order, dibenzyl sulfide ≈ dibutylsulfide > methylphenylsulfide > diphenylsulfide, quantifies the impact of substituent electronic effects on sulfur center reactivity [1].

Catalytic oxidation Sulfide to sulfoxide Reaction kinetics Organometallic catalysis

Biodesulfurization Selectivity: Microbial Cultures Preferentially Metabolize Dibenzyl Sulfide over Dibenzothiophene

In a study comparing the metabolism of different organosulfur pollutants, the bacterium Gordonia sp. IITR100 and a recombinant E. coli strain expressing its desulfurization enzymes both showed a clear and quantifiable preference for desulfurizing dibenzyl sulfide (DBS) over the heterocyclic compound dibenzothiophene (DBT) when both were present in the reaction mixture . This differential metabolism establishes DBS as the favored substrate for the enzyme DszC.

Biodesulfurization Petroleum refining Microbial metabolism Organosulfur removal

Synthetic Efficiency: Solvent-Free Synthesis of Dibenzyl Sulfide Achieves 85-90% Yield

A benchmark for the efficient and scalable synthesis of dibenzyl sulfide is established via a solvent-free nucleophilic substitution reaction between benzyl chloride and sodium sulfide. This method achieves a high yield of 85-90% under optimized conditions .

Green chemistry Solvent-free synthesis Process optimization Thioether synthesis

Selective Metal Extraction: Dibenzyl Sulfide Enables High-Selectivity Solid-Phase Extraction of Palladium

Dibenzyl sulfide demonstrates a specific and selective complexation reaction with palladium, forming the basis for a high-selectivity solid-phase extraction (SPE) method. This targeted interaction enables the effective adsorption and separation of palladium from complex matrices [1].

Precious metal recovery Solid-phase extraction Palladium purification Complexation chemistry

Electrochemical Corrosion Inhibition: Dibenzyl Sulfide is the Stable Reduction Product of its Sulfoxide Analog

Electrochemical analysis reveals that the known corrosion inhibitor dibenzyl sulfoxide (DBSO) undergoes a clean, two-electron reduction at a mercury electrode to yield dibenzyl sulfide (DBS) as the major product. Both the oxidized (DBSO) and reduced (DBS) forms are strongly adsorbed onto the electrode surface [1].

Corrosion inhibition Electrochemistry Polarography Surface adsorption

Validated Application Scenarios for Dibenzyl Sulfide (CAS 538-74-9) in Research and Industry


Process Development: High-Yield Synthesis of Sulfoxides via Preferential Oxidation Kinetics

In the development of a robust process for synthesizing dibenzyl sulfoxide or related compounds, dibenzyl sulfide is the substrate of choice. Its superior reaction kinetics in catalytic oxidation, compared to diaryl sulfides like diphenyl sulfide, allow for shorter reaction cycles and potentially lower catalyst loadings [1]. This is directly supported by kinetic studies showing its placement in the highest reactivity tier for Ru-catalyzed oxidations [1]. The scalable, high-yield (85-90%) solvent-free synthesis of the parent DBS further ensures a cost-effective and reliable starting material supply for such processes .

Environmental Biotechnology: A Superior Model Substrate for Investigating Sulfide-Specific Biodesulfurization

For researchers engineering microbial strains or enzymatic pathways for the bioremediation of sulfur-containing fossil fuels, dibenzyl sulfide provides a distinct advantage. Its demonstrated preferential metabolism by Gordonia sp. IITR100 over the classical model compound dibenzothiophene validates its use as a specific probe for sulfide (as opposed to thiophenic) desulfurization mechanisms. This allows for the dissection of enzymatic pathways, such as those involving DszC, without interference from the overlapping specificity often observed with other sulfur heterocycles .

Analytical Chemistry and Metallurgy: Ligand of Choice for Selective Palladium Extraction

When developing a method for the selective recovery or analytical determination of palladium from complex matrices (e.g., industrial waste streams, geological samples), dibenzyl sulfide offers a targeted solution. Its specific complexation with palladium enables the creation of 'high selective' solid-phase extraction sorbents [2]. This application leverages a specific molecular recognition event that is not universally shared by all sulfides, as extraction efficiency is known to be modulated by the polar and steric properties of the substituents on sulfur [3].

Electrochemical and Surface Science: A Defined Redox State for Corrosion and Adsorption Studies

In investigations of sulfur-containing corrosion inhibitors, dibenzyl sulfide represents a well-defined and stable reduction product of its sulfoxide analog. Its unique adsorption mode—forming a coordinate bond with metal surfaces rather than undergoing S-C or S-S bond scission [4]—makes it a crucial compound for understanding the complex surface chemistry of organic sulfides. This contrasts sharply with the behavior of dibenzyl disulfide, which decomposes upon adsorption, leading to different corrosion inhibition outcomes [5]. Procuring DBS is therefore essential for experiments requiring a stable, molecularly adsorbed thioether.

Technical Documentation Hub

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